molecular formula FeH2O2 B8605487 Ferrous hydroxide

Ferrous hydroxide

Cat. No. B8605487
M. Wt: 89.86 g/mol
InChI Key: NCNCGGDMXMBVIA-UHFFFAOYSA-L
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Patent
US07550618B2

Procedure details

Iron(II) acetate was prepared using the same method as the Example 1 except that 1 g of iron hydroxide prepared in the Example 1 and 100 g of acetic acid were put into a three-neck round bottom flask and reacted at a temperature of 25° C. for 24 hour.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Fe+2:2].[OH-].[C:4]([OH:7])(=[O:6])[CH3:5]>>[C:4]([O-:7])(=[O:6])[CH3:5].[Fe+2:2].[C:4]([O-:7])(=[O:6])[CH3:5] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[Fe+2].[OH-]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put into a three-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
reacted at a temperature of 25° C. for 24 hour
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Fe+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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